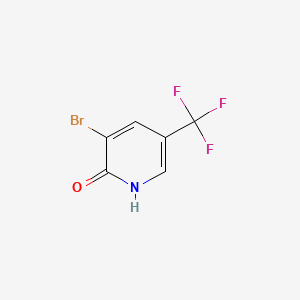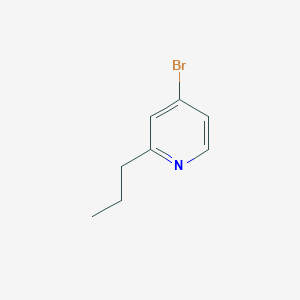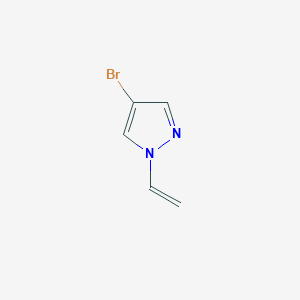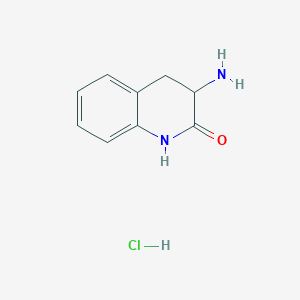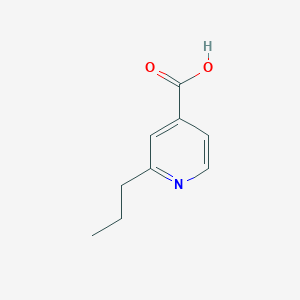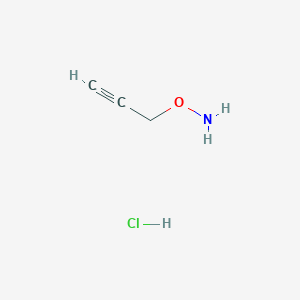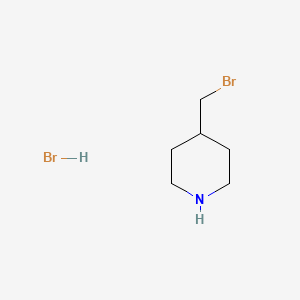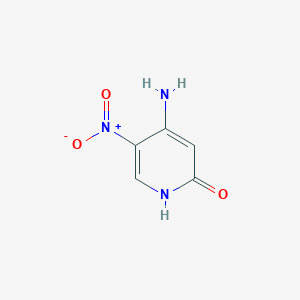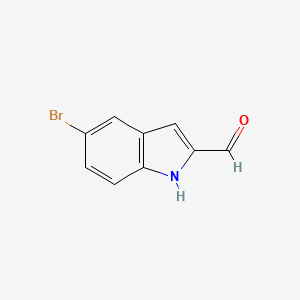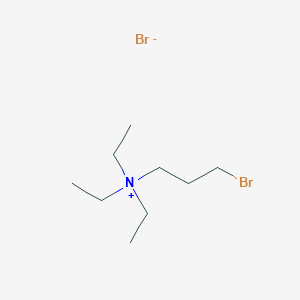
(3-Bromopropyl)triethylammonium bromide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quaternary ammonium compounds often involves the reaction of tertiary amines with suitable alkylating agents. For instance, the preparation of N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)trimethylammonium bromide was described, which involves the glycosylation of a trimethylamine derivative . Similarly, the synthesis of tris(di-n-propylamino)-p-bromobenzylphosphonium bromide was achieved by reacting tris(di-n-propylamino)phosphine with p-bromobenzylbromide . These methods could potentially be adapted for the synthesis of (3-Bromopropyl)triethylammonium bromide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quaternary ammonium compounds can be determined using techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure of dioctadecyldimethylammonium bromide monohydrate was solved, revealing a bilayer structure with amphiphile molecules packing tail to tail . The molecular and crystal structure of tetraethylammonium bromo(1,3-dithiol-2-one-4,5-dithiolato)diethylstannate(1-) was also elucidated, showing a distorted trigonal-bipyramidal geometry around the tin atom . These studies suggest that (3-Bromopropyl)triethylammonium bromide would also have a well-defined molecular geometry that could be studied using similar methods.
Chemical Reactions Analysis
Quaternary ammonium bromides can participate in various chemical reactions. For instance, 2-hydroxyindoline-3-triethylammonium bromide was used for formal C3-electrophilic reactions of indoles , and 3-bromo-2-hydroxy-1-tosylazaindolines were utilized for the synthesis of biologically active 3-substituted 7-azaindole derivatives . These examples demonstrate the reactivity of bromide-containing quaternary ammonium salts in electrophilic substitution reactions, which could be relevant for (3-Bromopropyl)triethylammonium bromide as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of quaternary ammonium bromides are influenced by their molecular structure. For example, the spectrophotometric study of the reactions of iron(II) and iron(III) with Bromopyrogallol Red and hexadecyltrimethylammonium bromide revealed the formation of a complex with high molar absorptivity, indicating strong interactions between the components . The peculiarities of the supramolecular assembly of tetraethylammonium and 3-bromopropionate ions in coordination compounds were also studied, showing how these ions can penetrate through a square net and bind adjacent nets via a "locking effect" . These findings suggest that (3-Bromopropyl)triethylammonium bromide would also exhibit specific physical and chemical properties that could be explored through experimental studies.
Aplicaciones Científicas De Investigación
Organic Synthesis : It's used in formal C3-electrophilic reactions of indoles and azaindoles with various nucleophiles. These reactions are essential in synthesizing biologically active compounds and intermediates in drug development (Yamada et al., 2021).
Environmental Science : (3-Bromopropyl)triethylammonium bromide has been studied as a potential soil fumigant. Research on its volatility, adsorption, and degradation provides insights into its environmental impact and safety (Yates & Gan, 1998).
Material Science : It's used in the study of monolayers at air/water and oil/water interfaces, contributing to the understanding of the behavior of ionized monolayers and the equation of state at low surface pressures (Robb & Alexander, 1968).
Chemical Analysis and Synthesis : The compound plays a role in the synthesis of various chemical compounds, such as 3-[18F]fluoropropyl bromide, used in chemical analyses and potentially in medical imaging (Oh et al., 1999).
Energy Production : It's been used in water electrolysis for hydrogen production, highlighting its potential in sustainable energy technologies (Fiegenbaum et al., 2013).
Pharmaceuticals and Catalysis : Its derivatives are used in the synthesis of pharmaceuticals and as catalysts in chemical reactions, demonstrating its versatility in various chemical processes (Pozzi et al., 2009).
Biotechnology : The compound is involved in studies related to the partitioning mechanism of compounds like methyl orange in aqueous solutions, which is relevant in biotechnological applications (Akama et al., 1999).
Propiedades
IUPAC Name |
3-bromopropyl(triethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21BrN.BrH/c1-4-11(5-2,6-3)9-7-8-10;/h4-9H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKGNRUAIHVWNL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCCBr.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543610 | |
| Record name | 3-Bromo-N,N,N-triethylpropan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromopropyl)triethylammonium bromide | |
CAS RN |
3720-84-1 | |
| Record name | 3-Bromo-N,N,N-triethylpropan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Bromopropyl)triethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

